molecular formula C33H30N6O3S2 B2686001 N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 393584-99-1

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

Cat. No. B2686001
CAS RN: 393584-99-1
M. Wt: 622.76
InChI Key: QIITUZNVAMJLQL-UHFFFAOYSA-N
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Description

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide is a useful research compound. Its molecular formula is C33H30N6O3S2 and its molecular weight is 622.76. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential One study focused on the computational and pharmacological evaluation of heterocyclic derivatives, including compounds with structural similarities to the one , to assess their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These derivatives showed binding and moderate inhibitory effects across various assays, highlighting their potential in drug discovery and development processes for various therapeutic applications (Faheem, 2018).

Antimicrobial Activity Another area of research involves the synthesis and evaluation of new thiazolidin-4-one derivatives, where compounds structurally related to the one of interest were synthesized to determine their antimicrobial activity. These studies revealed potential structure–activity relationships that could guide the development of novel antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Anticancer Properties Research into novel non-condensed pyrazoline-bearing hybrid molecules, including those with 1,3,4-thiadiazole and dichloroacetic acid moieties, demonstrates the pharmacophore hybridization approach widely used for designing drug-like small molecules with anticancer properties. This approach suggests that similar compounds could exhibit significant potential in cancer treatment by targeting specific pathways or mechanisms involved in tumor growth and proliferation (Yushyn, Holota, & Lesyk, 2022).

Synthetic Strategies and Chemical Reactivity The synthesis of complex compounds often involves detailed chemical reactivity studies, leading to a better understanding of potential synthetic pathways and the formation of novel compounds with desired pharmacological activities. Studies focused on the synthesis and reactivity of triazolo-annelated quinazolines and similar heterocyclic compounds contribute to this knowledge base, offering insights into novel synthetic strategies that could be applied to the synthesis of compounds with complex structures like the one mentioned (Al-Salahi, 2010).

properties

IUPAC Name

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N6O3S2/c1-23-14-16-24(17-15-23)28-19-27(29-13-8-18-43-29)37-39(28)32(41)22-44-33-36-35-30(38(33)25-9-4-2-5-10-25)20-34-31(40)21-42-26-11-6-3-7-12-26/h2-18,28H,19-22H2,1H3,(H,34,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIITUZNVAMJLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide

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